2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(14(2)25-21-13)12-22-20-19(15-8-4-3-5-9-15)16-10-6-7-11-18(16)26(22,23)24/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMQAYGLRUATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription. It has been identified as a potential target for blocking proliferation in a variety of cancer cell lines.
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity. The inhibition of BRD4 leads to changes in gene expression, particularly those genes involved in cell proliferation and survival.
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the MYC pathway . MYC is a family of regulator genes and proto-oncogenes that code for transcription factors. The inhibition of BRD4 leads to the downregulation of MYC expression, which in turn affects cell proliferation and survival.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to interact with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity by reviewing recent studies and findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzo-thiadiazine core with a dimethylisoxazole side chain. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo-thiadiazines possess significant antimicrobial properties against various bacterial strains. The presence of the isoxazole moiety is believed to enhance this activity due to its electron-withdrawing nature, which may improve interaction with microbial targets.
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, in vitro studies demonstrated that certain derivatives of benzo-thiadiazines had IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).
Data Table: Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.5 | |
| Anticancer | MCF-7 | 16.19 ± 1.35 | |
| Anticancer | HCT-116 | 17.16 ± 1.54 |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazine derivatives against common pathogens. The results indicated that compounds with an isoxazole substituent exhibited enhanced antibacterial activity compared to their non-isoxazole counterparts. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 2: Anticancer Activity
In a recent investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from the fusion of a benzene ring with a 1,2,3-thiadiazine system and its substitution pattern. Key analogues include:
Key Observations :
- Substituent Influence: The 3,5-dimethylisoxazole-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to NN414’s chloro and methylcyclopropylamino groups. This could improve blood-brain barrier penetration or pharmacokinetics .
- Core Heterocycle Differences: The benzo[e][1,2,3]thiadiazine core distinguishes the target compound from NN414 (thieno-thiadiazine) and 1,2,5-thiadiazol-3-one derivatives.
Pharmacological and Physicochemical Properties
- Solubility: The sulfonyl groups (1,1-dioxide) enhance water solubility relative to non-sulfonated analogues, a feature shared with NN414 and 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide .
- Bioactivity : NN414’s KATP channel activation suggests that the target compound’s electron-deficient thiadiazine core may similarly interact with ion channels or enzymes, though its isoxazole substituent could modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
